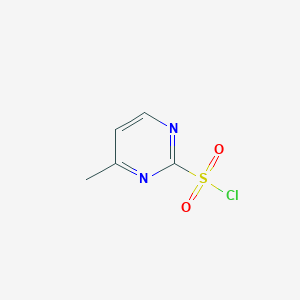
4-methylpyrimidine-2-sulfonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrimidine-2-sulfonyl Chloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-sulfonyl Chloride typically involves the chlorination of 4-methylpyrimidine-2-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-Methylpyrimidine-2-sulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles, replacing the sulfonyl chloride group with other functional groups.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
科学的研究の応用
4-Methylpyrimidine-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methylpyrimidine-2-sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonating agent, introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
4-Methylpyrimidine-2-sulfonic Acid: The precursor to 4-Methylpyrimidine-2-sulfonyl Chloride, differing by the presence of a sulfonic acid group instead of a sulfonyl chloride group.
2-Chloropyrimidine: Another pyrimidine derivative, but with a chlorine atom at the 2-position instead of a sulfonyl chloride group.
4-Methylpyrimidine: The parent compound, lacking the sulfonyl chloride group.
Uniqueness
This compound is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of sulfonyl groups into a wide range of molecules. Its versatility and reactivity distinguish it from other similar compounds.
特性
分子式 |
C5H5ClN2O2S |
|---|---|
分子量 |
192.62 g/mol |
IUPAC名 |
4-methylpyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3 |
InChIキー |
JNLQCGMVPSXOIF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
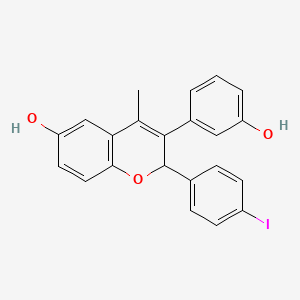
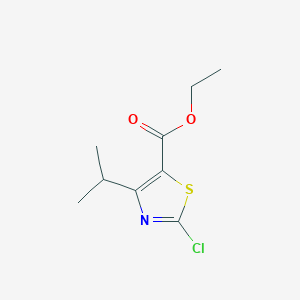

![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)


![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
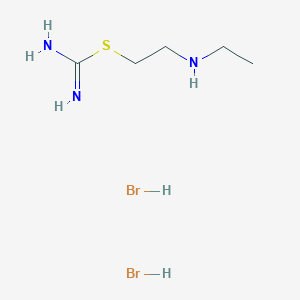
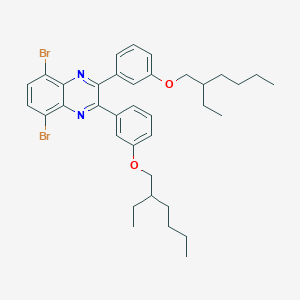
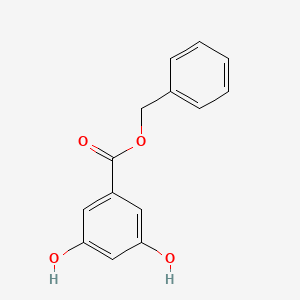
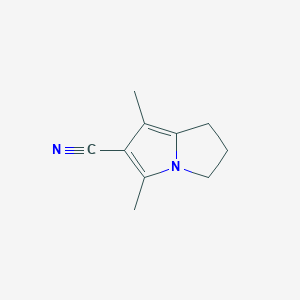
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
